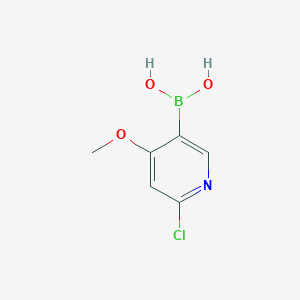

2-Chloro-4-methoxypyridine-5-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloro-4-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYKMRJYFUEGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674431 | |

| Record name | (6-Chloro-4-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-20-3 | |

| Record name | B-(6-Chloro-4-methoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloro-4-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-methoxypyridine-5-boronic acid synthesis

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxypyridine-5-boronic acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, a key building block in medicinal chemistry and materials science. Intended for researchers, chemists, and drug development professionals, this document delves into the strategic and mechanistic details of three primary synthetic routes: lithiation-borylation, palladium-catalyzed Miyaura borylation, and iridium-catalyzed C-H borylation. Each section explains the causal relationships behind experimental choices, offers detailed, step-by-step protocols, and presents comparative data to guide the selection of the most appropriate method for a given application. The guide is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a highly versatile heterocyclic building block. Its value lies in the unique arrangement of functional groups on the pyridine ring: a boronic acid at the 5-position for facile carbon-carbon bond formation, a chloro group at the 2-position for subsequent orthogonal functionalization, and a methoxy group at the 4-position which modulates the electronic properties of the ring.

The boronic acid moiety makes this compound an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, one of the most powerful and widely used transformations in modern organic synthesis.[1][2] This reaction is central to the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of pharmacologically active molecules, particularly kinase inhibitors used in oncology.[1][3][4] The ability to introduce the substituted pyridine core into complex molecules makes this compound a valuable intermediate for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.[3][5]

This guide will explore the most effective and commonly employed strategies for its synthesis, providing the theoretical basis and practical protocols necessary for its successful preparation in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1072946-20-3 | [6][7] |

| Molecular Formula | C₆H₇BClNO₃ | [6] |

| Molecular Weight | 187.39 g/mol | [6][7] |

| Appearance | Typically a solid | |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [3][7] |

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several distinct retrosynthetic disconnections. The most logical strategies involve either the formation of the C-B bond on a pre-functionalized pyridine ring or the direct functionalization of a C-H bond.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. This compound - CAS:1072946-20-3 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to 2-Chloro-4-methoxypyridine-5-boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methoxypyridine-5-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive boronic acid moiety, a methoxy group, and a chloro substituent on a pyridine core, offers a rich platform for the generation of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and applications of this valuable reagent, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyridine Boronic Acids

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a boronic acid functional group onto this heterocyclic core transforms it into a powerful synthetic intermediate, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the facile and efficient formation of carbon-carbon bonds, a cornerstone of modern drug discovery. This compound, with its distinct electronic and steric properties, serves as a key precursor for introducing the 2-chloro-4-methoxypyridin-5-yl moiety into target molecules, enabling the exploration of novel chemical space in the pursuit of new medicines.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | Internal Data |

| Synonyms | (6-Chloro-4-methoxypyridin-3-yl)boronic acid | [1] |

| CAS Number | 1072946-20-3 | [2] |

| Molecular Formula | C₆H₇BClNO₃ | [2] |

| Molecular Weight | 187.39 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in methanol and other polar organic solvents. | |

| pKa | Data not available for this specific compound. However, the pKa of pyridine-3-boronic acid is approximately 8.8, and the substituents on the ring will influence the acidity. | [5] |

Synthesis and Structural Elucidation

The synthesis of substituted pyridine boronic acids can be achieved through several established methodologies. While a specific, detailed synthetic protocol for this compound is not widely published, a general and plausible synthetic route can be inferred from the literature on the synthesis of related compounds. The most common approaches involve the borylation of a corresponding halo-pyridine precursor.

A general synthetic strategy often involves a metal-halogen exchange reaction of a suitably substituted dihalopyridine, followed by quenching with a borate ester and subsequent hydrolysis to the boronic acid. For instance, starting from a dihalo-methoxypyridine, selective lithiation or Grignard formation followed by reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, would be a viable approach.

References

Stability and Storage of 2-Chloro-4-methoxypyridine-5-boronic acid: An In-depth Technical Guide

Introduction: The Pivotal Role of 2-Chloro-4-methoxypyridine-5-boronic acid in Modern Drug Discovery

This compound (CAS RN: 1072946-20-3) has emerged as a critical building block in contemporary medicinal chemistry and drug development.[1] Its unique structural features, comprising a substituted pyridine ring coupled with a reactive boronic acid moiety, make it an invaluable precursor for the synthesis of complex molecular architectures. This compound is particularly instrumental in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic organic chemistry for creating carbon-carbon bonds.[2] The resulting biaryl and heteroaryl structures are prevalent in a wide array of pharmacologically active agents, underscoring the importance of this versatile intermediate.[3][4]

However, the utility of this compound is intrinsically linked to its chemical integrity. Boronic acids, as a class, are susceptible to various degradation pathways that can compromise their purity, reactivity, and ultimately, the success of synthetic endeavors.[5] This guide, therefore, provides a comprehensive technical overview of the stability and optimal storage conditions for this compound, offering field-proven insights for researchers, scientists, and drug development professionals to ensure its effective use.

Chemical Stability Profile: Understanding the Intrinsic Instabilities

The stability of this compound is influenced by several factors inherent to its molecular structure and the general chemical nature of pyridineboronic acids. The primary degradation pathways of concern are protodeboronation, dehydration to form boroxines, and oxidation.

Protodeboronation: The Prevalent Degradation Pathway

Protodeboronation is a significant undesired side reaction for many organoboron reagents, involving the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[6][7] This process leads to the formation of a simple pyridine byproduct, which not only reduces the yield of the desired coupled product but also complicates purification.[6]

Pyridineboronic acids, particularly those with the boronic acid group at the 2-position, are notoriously unstable and prone to protodeboronation.[6][8] This heightened reactivity is attributed to the presence of the basic nitrogen atom within the pyridine ring, which can facilitate decomposition pathways not typically observed with simple arylboronic acids.[6] For some pyridineboronic acids, a zwitterionic intermediate can form under neutral pH conditions, which is highly reactive and undergoes rapid, unimolecular fragmentation of the C-B bond.[6][9]

While this compound has the boronic acid at the 5-position, the general susceptibility of pyridineboronic acids to protodeboronation warrants careful consideration of reaction and storage conditions, particularly pH.

Dehydration and Boroxine Formation

A common characteristic of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[5][10] This is a reversible process, and the presence of water can hydrolyze the boroxine back to the monomeric boronic acid.[10] The formation of boroxines can affect the solubility, reactivity, and accurate quantification of the boronic acid. While often reversible, the equilibrium between the boronic acid and its boroxine can complicate reaction stoichiometry and kinetics.

Oxidative Degradation

The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts and a decrease in the purity of the material.[5][11] Oxidative degradation can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures. For some boronic acids, oxidation can be a significant degradation pathway, especially in solution.[12]

Hygroscopicity

Many boronic acids are hygroscopic, meaning they tend to absorb moisture from the atmosphere. The presence of absorbed water can facilitate both protodeboronation and the hydrolysis of any formed boroxines. The hygroscopicity of organic compounds can be influenced by the presence of polar functional groups, and the boronic acid moiety is known to contribute to this property.[13][14][15][16]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term viability of this compound, strict adherence to proper storage and handling protocols is paramount. The following recommendations are based on the general properties of boronic acids and safety data sheets for structurally similar compounds.

Optimal Storage Conditions

The primary goal of proper storage is to minimize exposure to moisture, air, light, and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. [17][18] | Reduces the rate of all chemical degradation pathways. |

| 2-8°C for short-term storage. [19] | Suitable for material in routine use to minimize thermal cycling. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation. |

| Container | Tightly sealed, opaque container. [20][21] | Prevents the ingress of moisture and air, and protects the compound from light-induced degradation. |

| Moisture | Store in a dry environment, preferably in a desiccator. | Minimizes water absorption due to the hygroscopic nature of the compound. |

Handling Procedures: A Step-by-Step Guide

Proper handling techniques are crucial to prevent contamination and degradation during use.

-

Inert Atmosphere Handling: Whenever possible, handle this compound in a glove box or glove bag under an inert atmosphere.[22] This provides the best protection against atmospheric moisture and oxygen.

-

Weighing: If a glove box is not available, weigh the required amount of the compound quickly in a dry, low-humidity environment. Minimize the time the container is open to the atmosphere.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the stock container.

-

Resealing: After dispensing, purge the headspace of the container with an inert gas before tightly resealing.

-

Solution Preparation: Prepare solutions using anhydrous solvents. If the compound is to be used in aqueous conditions, prepare the solution immediately before use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19][21]

Visualization of Stability Factors and Control Measures

The following diagram illustrates the key factors that can compromise the stability of this compound and the recommended control measures to ensure its integrity.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. wikiwand.com [wikiwand.com]

- 8. researchgate.net [researchgate.net]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. acp.copernicus.org [acp.copernicus.org]

- 14. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]

- 15. acp.copernicus.org [acp.copernicus.org]

- 16. Complexity of Measuring and Representing the Hygroscopicity of Mixed Component Aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. combi-blocks.com [combi-blocks.com]

- 18. cusabio.com [cusabio.com]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

2-Chloro-4-methoxypyridine-5-boronic acid molecular weight

An In-depth Technical Guide to 2-Chloro-4-methoxypyridine-5-boronic acid: Synthesis, Properties, and Application in Cross-Coupling Reactions

Executive Summary

This compound is a key heterocyclic building block for researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a chloro group for orthogonal reactivity, a methoxy group for electronic modulation, and a boronic acid for versatile carbon-carbon bond formation—makes it an invaluable reagent. This guide provides a senior application scientist's perspective on the molecule's core physicochemical properties, a robust and mechanistically justified synthetic pathway, and a detailed, validated protocol for its primary application in Suzuki-Miyaura cross-coupling reactions. The focus is on the causality behind experimental choices to ensure both technical accuracy and practical reproducibility for drug development professionals.

The Strategic Value of Substituted Pyridine Boronic Acids in Modern Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The ability to functionalize this ring with precision is paramount in drug discovery. Boronic acids have emerged as transformative tools in this endeavor, primarily due to their stability and exceptional utility in palladium-catalyzed cross-coupling reactions.[1][2] Compounds like this compound are particularly sought after as they serve as versatile synthons for introducing the 2-chloro-4-methoxypyridin-5-yl moiety into complex target molecules.

The boronic acid group facilitates the formation of new carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling, while the chloro and methoxy substituents offer opportunities for further, sequential modifications, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3] The rise of FDA-approved boron-containing drugs has further solidified the importance of boronic acids in pharmaceutical research and development programs.[2][4]

Core Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of successful and reproducible experimentation. All quantitative data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 1072946-20-3 | [5][6] |

| Molecular Formula | C₆H₇BClNO₃ | [5][6] |

| Molecular Weight | 187.39 g/mol | [5] |

| Alternate Names | (6-Chloro-4-methoxypyridin-3-yl)boronic acid | [5] |

| Physical Form | Solid | [7] |

| Storage | Sealed in a dry environment, Room Temperature or -20°C | [5][8] |

Proposed Synthesis Pathway: Halogen-Metal Exchange and Borylation

The synthesis of heteroaryl boronic acids often relies on the conversion of a carbon-halogen bond to a carbon-boron bond. A common and effective strategy involves a lithium-halogen exchange followed by quenching with a borate ester.[9] This approach is highly suitable for preparing this compound from a di-halogenated precursor.

Mechanistic Rationale and Causality

The proposed two-step synthesis begins with a suitable precursor, 2,5-dichloro-4-methoxypyridine. The choice of this starting material is strategic; the chlorine at the 5-position is more susceptible to lithium-halogen exchange than the one at the 2-position due to electronic effects and the directing influence of the methoxy group.

-

Lithium-Halogen Exchange: The reaction is conducted at -78 °C (dry ice/acetone bath). This extremely low temperature is critical to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate or attack on other functional groups. Anhydrous conditions are mandatory, as any trace of water would protonate and quench the organolithium species, halting the reaction. n-Butyllithium (n-BuLi) is the organometallic reagent of choice for this exchange.

-

Borylation: The newly formed pyridyl-lithium species acts as a potent nucleophile, attacking the electrophilic boron atom of a borate ester, such as triisopropyl borate (B(O-iPr)₃). This forms a boronate ester intermediate.

-

Hydrolysis: The final step is an acidic workup, which hydrolyzes the boronate ester to yield the desired this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles.[9] It must be adapted and optimized by the end-user with appropriate safety precautions.

-

Preparation: Add 2,5-dichloro-4-methoxypyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask containing anhydrous tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) and maintain this atmosphere throughout the reaction.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming & Quenching: After stirring for 2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by carefully adding aqueous HCl (1M).

-

Isolation: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude solid via column chromatography or recrystallization to yield the final product.

Core Application: Microwave-Assisted Suzuki-Miyaura Coupling

The primary utility of this compound is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a C(sp²)-C(sp²) bond.[3] This reaction is a cornerstone of modern medicinal chemistry.

Catalytic Cycle and Reagent Rationale

The Suzuki-Miyaura cycle involves three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (an aryl or heteroaryl halide).

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-chloro-4-methoxypyridinyl moiety) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming the more reactive boronate species.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The choice of catalyst, ligand, base, and solvent is interdependent and substrate-specific. Microwave irradiation is often used to accelerate the reaction, reducing times from hours to minutes.

Suzuki-Miyaura Catalytic Cycle Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - CAS:1072946-20-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. scbt.com [scbt.com]

- 7. (2-Chloro-5-methoxypyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-4-methoxypyridine-5-boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxypyridine-5-boronic acid, a valuable heterocyclic building block for researchers and professionals in drug discovery and organic synthesis. This document details its commercial availability, provides a plausible synthetic route, outlines key analytical methodologies for quality control, and explores its application in the synthesis of bioactive molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Value of Substituted Pyridine Boronic Acids

Heterocyclic boronic acids are indispensable tools in modern medicinal chemistry, enabling the efficient construction of complex molecular architectures.[1][2] Among these, pyridinyl boronic acids are of particular importance due to the prevalence of the pyridine scaffold in a vast number of pharmaceuticals. The unique electronic properties and metabolic stability often conferred by this heterocycle make it a favored motif in drug design. This compound offers a trifunctional platform, presenting opportunities for sequential and site-selective cross-coupling reactions, making it a highly strategic reagent for the synthesis of kinase inhibitors and other targeted therapeutics.[3][4]

A critical point of clarification is the distinction between This compound (CAS 1072946-20-3) and its isomer, 2-Chloro-5-methoxypyridine-4-boronic acid (CAS 1072945-98-2) . These are distinct chemical entities with different substitution patterns, and it is imperative for researchers to ensure they are utilizing the correct isomer for their specific synthetic strategy. This guide focuses exclusively on the former.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of specialty chemical suppliers, typically as a solid. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.[5]

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1072946-20-3[5] |

| Molecular Formula | C₆H₇BClNO₃[5] |

| Molecular Weight | 187.39 g/mol [6] |

| Appearance | Typically an off-white to white solid |

| Purity | Generally available at ≥95% |

Table 1: Physicochemical Properties of this compound.

Confirmed Commercial Suppliers:

Synthesis of this compound: A Proposed Pathway

While specific proprietary synthesis methods are not publicly detailed, a robust and logical synthetic route can be postulated based on established organometallic chemistry principles, namely directed ortho-metalation followed by borylation. The likely precursor for this synthesis is 2-chloro-4-methoxypyridine.

The proposed synthesis involves the deprotonation of 2-chloro-4-methoxypyridine at the C5 position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature, followed by quenching the resulting lithiated intermediate with a trialkyl borate, such as triisopropyl borate. Subsequent acidic workup would then yield the desired boronic acid.

Detailed Experimental Protocol (Postulated)

Materials:

-

2-Chloro-4-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of LDA: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C. Add diisopropylamine, followed by the dropwise addition of an equimolar amount of n-BuLi. Stir the solution at -78 °C for 30 minutes.

-

Lithiation: To the freshly prepared LDA solution, add a solution of 2-chloro-4-methoxypyridine in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

| Technique | Expected Observations |

| ¹H NMR | Two singlets in the aromatic region corresponding to the protons at the C3 and C6 positions of the pyridine ring. A singlet corresponding to the methoxy group protons. A broad singlet for the boronic acid protons. |

| ¹³C NMR | Six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts will be influenced by the chloro, methoxy, and boronic acid substituents. |

| HPLC | A single major peak under reversed-phase conditions, with purity typically assessed by peak area percentage at a suitable UV wavelength (e.g., 254 nm). |

| Mass Spec. | The expected molecular ion peak [M+H]⁺ and characteristic isotopic pattern due to the presence of chlorine. |

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of this compound in drug discovery lies in its application as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[11][12] This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds that are common motifs in kinase inhibitors.[13][14]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[15][16]

Materials:

-

This compound (1.2 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring to a temperature typically between 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Application in Kinase Inhibitor Synthesis

The 2-chloro-4-methoxypyridine moiety is a valuable pharmacophore that can be incorporated into kinase inhibitors to form key hydrogen bonding interactions within the ATP-binding site of the kinase. The strategic placement of the chloro and methoxy groups can be used to fine-tune the electronic and steric properties of the inhibitor, potentially leading to improved potency and selectivity.

Handling, Storage, and Safety

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is advisable to store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and highly versatile building block with significant potential in the field of drug discovery. Its trifunctional nature allows for diverse synthetic manipulations, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to effectively utilize this valuable reagent in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound - CAS:1072946-20-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. 1072946-20-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound;1072946-20-3 [abichem.com]

- 9. This compound | 1072946-20-3 [m.chemicalbook.com]

- 10. 2-Chloro-5-Methoxypyridine-4-boronic acid(1072945-98-2) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 2-Chloro-4-methoxypyridine-5-boronic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methoxypyridine-5-boronic acid

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, it is frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 2-chloro-4-methoxypyridinyl moiety into more complex molecular architectures. The precise structural elucidation and purity assessment of this reagent are paramount to ensure the desired outcomes in synthetic endeavors and drug development pipelines. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous characterization of its molecular structure.

This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, it outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data.

Below is the chemical structure of this compound, which will be the focus of our spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the two aromatic protons on the pyridine ring, the methoxy protons, and the exchangeable protons of the boronic acid group.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~7.5 - 7.8 | Singlet (s) | N/A | This proton is ortho to the electron-withdrawing boronic acid group and meta to the chloro group, leading to a downfield shift. |

| H-6 | ~8.2 - 8.5 | Singlet (s) | N/A | This proton is ortho to the nitrogen atom and the chloro group, both of which are strongly deshielding, resulting in a significant downfield shift.[1][2] |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| -B(OH)₂ | ~5.0 - 7.0 (broad) | Singlet (br s) | N/A | These protons are acidic and undergo rapid exchange with residual water or other exchangeable protons in the solvent, leading to a broad signal. The chemical shift is highly dependent on solvent, concentration, and temperature. |

Causality Behind Predicted Shifts:

-

Pyridine Ring Protons: In unsubstituted pyridine, the protons at the α-positions (C2/C6) are deshielded (~8.6 ppm) due to the inductive effect of the nitrogen atom, while the γ-proton (C4) is at ~7.6 ppm and the β-protons (C3/C5) are at ~7.2 ppm.[1][3]

-

Substituent Effects:

-

The chloro group at C-2 is electron-withdrawing via induction, further deshielding the adjacent H-6 proton.

-

The methoxy group at C-4 is electron-donating through resonance, which would typically shield the ortho protons (H-3 and H-5). However, in this case, the positions are substituted. Its effect on H-3 will be a slight shielding, counteracted by the deshielding from the adjacent boronic acid.

-

The boronic acid group at C-5 is electron-withdrawing, causing a downfield shift for the adjacent H-6 and H-3 protons.

-

The interplay of these electronic effects leads to the predicted chemical shifts. The absence of adjacent protons for H-3 and H-6 results in the expectation of singlets for both.

Caption: Influence of substituents on proton chemical shifts.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~150 - 155 | Attached to both nitrogen and chlorine, resulting in a significant downfield shift.[4] |

| C-3 | ~110 - 115 | Shielded by the electron-donating methoxy group at the para position. |

| C-4 | ~160 - 165 | Attached to the oxygen of the methoxy group, causing a strong deshielding effect.[5] |

| C-5 | ~125 - 135 (may be broad) | The carbon atom directly bonded to boron. The signal may be broadened due to quadrupolar relaxation of the ¹¹B nucleus. |

| C-6 | ~145 - 150 | Alpha to the pyridine nitrogen, leading to a downfield shift. |

| -OCH₃ | ~55 - 60 | Typical chemical shift for a methoxy carbon. |

Expert Insights:

The carbon atom attached to the boronic acid group (C-5) often exhibits a broader and less intense signal in the ¹³C NMR spectrum. This is a consequence of scalar coupling to the quadrupolar boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2), which provides an efficient relaxation pathway, leading to signal broadening.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable -OH protons.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Parameters:

-

Pulse angle: 30-45 degrees.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio).

-

-

To confirm the identity of the -B(OH)₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad signal corresponding to the -OH protons should diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters:

-

Pulse angle: 30-45 degrees.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3500 (broad) | O-H stretch | Boronic acid (-B(OH)₂) | Medium to Strong |

| ~3100 - 3000 | C-H stretch (aromatic) | Pyridine ring | Medium to Weak |

| ~2950 - 2850 | C-H stretch (aliphatic) | Methoxy (-OCH₃) | Medium to Weak |

| ~1600, ~1470 | C=C and C=N stretching | Pyridine ring | Medium to Strong |

| ~1350 - 1420 | B-O stretch | Boronic acid | Strong |

| ~1250 | C-O stretch (asymmetric) | Aryl ether (-O-CH₃) | Strong |

| ~1030 | C-O stretch (symmetric) | Aryl ether (-O-CH₃) | Medium |

| ~800 - 700 | C-Cl stretch | Chloro-pyridine | Medium |

Trustworthiness of Assignments:

-

The broad absorption in the 3200-3500 cm⁻¹ range is a hallmark of hydrogen-bonded O-H groups, characteristic of boronic acids.[6][7]

-

The strong band around 1350-1420 cm⁻¹ is highly diagnostic for the B-O stretching vibration in boronic acids.[6][8]

-

The aromatic ring vibrations and C-O stretching of the methoxy group are consistent with data for substituted pyridines and anisoles.[9][10]

Experimental Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducibility.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

-

Label the significant peaks.

-

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectral Data (Electron Ionization)

-

Molecular Ion (M⁺): The molecular formula is C₆H₇BClNO₃. The molecular weight is approximately 187.39 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, we expect to see two peaks for the molecular ion:

-

M⁺ peak at m/z ≈ 187 (corresponding to the ³⁵Cl isotope).

-

[M+2]⁺ peak at m/z ≈ 189 (corresponding to the ³⁷Cl isotope), with an intensity of about one-third of the M⁺ peak. The presence of boron with isotopes ¹⁰B (~20%) and ¹¹B (~80%) will also contribute to the isotopic pattern, but the Cl pattern is more dominant.

-

-

Key Fragmentation Pathways: Electron ionization (EI) is a high-energy technique that often leads to extensive fragmentation. The fragmentation of organic molecules follows predictable pathways, often involving the loss of stable neutral molecules or radicals.[11][12]

Predicted Major Fragments

| m/z Value | Proposed Fragment | Rationale for Formation |

| 170 | [M - OH]⁺ | Loss of a hydroxyl radical from the boronic acid group. |

| 156 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 142 | [M - B(OH)₂]⁺ | Cleavage of the C-B bond, a common fragmentation for boronic acids. |

| 111 | [C₅H₃ClN]⁺ | Subsequent loss of CO from the [M - B(OH)₂]⁺ fragment. |

Experimental Protocol for GC-MS Analysis

While boronic acids can be challenging to analyze by GC-MS due to their low volatility and tendency to dehydrate to form boroxines, derivatization can overcome this. However, for a direct analysis approach, a high-temperature inlet and column may be used. LC-MS is often more suitable.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup (GC-MS with EI source):

-

GC Parameters:

-

Injector Temperature: 250-280 °C.

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: ~230 °C.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

-

Analyze the mass spectrum to identify the molecular ion cluster and the major fragment ions. Compare the fragmentation pattern with the predicted pathways.

-

Conclusion

The comprehensive spectroscopic analysis of this compound relies on a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework and the electronic environment of the pyridine ring. IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups, particularly the characteristic B-O and O-H stretches of the boronic acid moiety. Mass spectrometry confirms the molecular weight and offers valuable structural clues through the analysis of isotopic patterns and fragmentation pathways.

By integrating the data from these three powerful analytical methods, researchers can confidently verify the identity, structure, and purity of this important synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

- 1. [SOLVED] The proton NMR chemical shifts of the hydrogens in pyridine are | SolutionInn [solutioninn.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 4. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Methoxypyridine(620-08-6) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

solubility of 2-Chloro-4-methoxypyridine-5-boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methoxypyridine-5-boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust predictive framework based on fundamental thermodynamic principles and the physicochemical properties of its structural motifs. We delve into the molecular characteristics governing solubility, offer qualitative predictions across a range of common organic solvents, and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This guide is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile reagent in organic synthesis, particularly in applications such as the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Synthetic Importance of a Functionalized Pyridine Boronic Acid

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a versatile scaffold in many biologically active molecules, substituted with a chloro group, a methoxy group, and a boronic acid moiety. The boronic acid group is a cornerstone of modern synthetic chemistry, primarily for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1]

A thorough understanding of the solubility of this reagent is paramount. The choice of solvent directly impacts reaction kinetics, yields, purification strategies, and the overall efficiency of a synthetic route.[2] This guide will first deconstruct the molecule's physicochemical properties to predict its behavior and then provide the practical tools to validate these predictions experimentally.

Physicochemical Characterization and Theoretical Solubility Profile

The solubility of a solid solute in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[3] The primary factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the stability of its crystal lattice.

-

Molecular Structure and Polarity: The molecule possesses several polar features. The pyridine nitrogen atom, the methoxy group's oxygen, and the chlorine atom are all electronegative, creating localized dipoles. The boronic acid group, -B(OH)₂, is itself highly polar. The parent molecule, 2-chloro-4-methoxypyridine, is a liquid with a density of approximately 1.2 g/cm³, indicating a degree of intermolecular attraction.[4] The addition of the boronic acid group introduces significant polarity, suggesting that the molecule will favor polar solvents over nonpolar ones.

-

Hydrogen Bonding Capability: The ability to form hydrogen bonds is a critical determinant of solubility.[5]

-

Hydrogen Bond Donor: The two hydroxyl groups on the boronic acid moiety are strong hydrogen bond donors.

-

Hydrogen Bond Acceptor: The pyridine nitrogen is a hydrogen bond acceptor.[6] The oxygen of the methoxy group and, to a lesser extent, the chlorine atom can also act as weak hydrogen bond acceptors. This dual donor-acceptor capability predicts favorable interactions with both protic solvents (like alcohols) and polar aprotic solvents that are hydrogen bond acceptors (like ethers and ketones).[7]

-

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy—the energy that holds the molecules together in a solid state.[8][9] Boronic acids often form stable, hydrogen-bonded dimers in the solid state, which can contribute to a significant lattice energy that must be overcome for dissolution to occur.[10] Compounds with high lattice energies tend to be less soluble than those with lower lattice energies, assuming similar solvation energies.[11]

-

Potential for Boroxine Formation: A common characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[12] Boroxines are typically less polar and significantly less soluble in many organic solvents than their corresponding boronic acids.[2] This equilibrium can complicate solubility measurements, as the composition of the solid phase may change, especially upon heating.[12]

Predictive Solubility Framework in Common Organic Solvents

Based on the principle of "like dissolves like," we can establish a qualitative prediction of solubility for this compound across various solvent classes. This framework is essential for selecting appropriate solvents for synthesis, purification, and analysis.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Nonpolar Aprotic | Hexanes, Toluene, Benzene | Low to Insoluble | Unfavorable interactions. The high polarity and hydrogen bonding capacity of the solute cannot be matched by the weak van der Waals forces of the solvent. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate dipole-dipole interactions are possible. Phenylboronic acid shows moderate solubility in chloroform.[2] |

| Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Good | Strong hydrogen bond acceptance by the ether oxygen can interact with the solute's -B(OH)₂ group. These are common and effective solvents for Suzuki-Miyaura reactions.[13] | |

| Acetone, Ethyl Acetate | Moderate to Good | The carbonyl oxygen is a good hydrogen bond acceptor. Phenylboronic acid exhibits good solubility in ketones.[2] | |

| Acetonitrile (ACN) | Moderate | The nitrile group is a polar, weak hydrogen bond acceptor. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | These highly polar, aprotic solvents are excellent hydrogen bond acceptors and can effectively solvate a wide range of polar molecules. | |

| Polar Protic | Methanol, Ethanol | Good to High | Strong hydrogen bonding (both donor and acceptor) between the solvent and solute facilitates dissolution. |

| Water | Low to Moderate | While polar, the hydrophobic pyridine backbone may limit high solubility. Many arylboronic acids have limited water solubility.[14] |

Gold-Standard Experimental Protocols for Solubility Determination

To move beyond prediction and obtain quantitative data, rigorous experimental determination is necessary. The following protocols for thermodynamic and kinetic solubility are considered industry standards.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.[15] It is the most accurate and fundamental measure of solubility.

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" means that undissolved solid must be visible at the end of the experiment.

-

Solvent Addition: Add a precise, known volume of each selected organic solvent to its respective vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial. It is critical not to disturb the solid at the bottom.

-

Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is crucial for accuracy.

-

Analysis: Quantify the concentration of the dissolved solute in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a high-concentration stock solution (e.g., in DMSO). This is a high-throughput method often used in early-stage drug discovery.[1]

-

Stock Solution: Prepare a high-concentration stock solution of the compound, for example, 10 mM in 100% DMSO.

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the chosen organic solvent.

-

Incubation: Cover the plate and allow it to incubate at room temperature for a set period (e.g., 2-24 hours).

-

Precipitation Detection: Analyze each well for the presence of precipitate. This can be done visually or, more accurately, using nephelometry (light scattering) or a plate reader that measures turbidity.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Caption: Workflow for Kinetic Solubility Assay.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and empirical testing. Its highly functionalized, polar structure suggests good solubility in polar aprotic and protic organic solvents, and poor solubility in nonpolar solvents. For critical applications such as Suzuki-Miyaura coupling, solvents like THF, dioxane, and DMF are predicted to be effective. The provided experimental protocols offer a reliable pathway for researchers to generate precise, quantitative solubility data, enabling optimized reaction conditions, improved yields, and more efficient purification processes.

References

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. innospk.com [innospk.com]

- 5. al-kindipublisher.com [al-kindipublisher.com]

- 6. quora.com [quora.com]

- 7. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lattice Energy [chemed.chem.purdue.edu]

- 9. Student Question : How is crystal lattice energy used to predict solubility and reactivity? | Chemistry | QuickTakes [quicktakes.io]

- 10. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. mdpi.com [mdpi.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Application Notes and Protocols for 2-Chloro-4-methoxypyridine-5-boronic acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Chloro-4-methoxypyridine-5-yl Moiety

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful transformation is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active molecules.[2]

2-Chloro-4-methoxypyridine-5-boronic acid is a highly functionalized building block of significant interest in drug discovery. Its strategic importance lies in the orthogonal reactivity of its substituents:

-

The Boronic Acid (-B(OH)₂): Serves as the nucleophilic partner in the Suzuki-Miyaura coupling, allowing for the facile introduction of the entire pyridyl scaffold into a target molecule.

-

The Chlorine Atom (-Cl): As a less reactive halide compared to bromine or iodine, it can be retained during the initial coupling, serving as a handle for subsequent downstream functionalization, such as a second cross-coupling or nucleophilic aromatic substitution.[3]

-

The Methoxy Group (-OCH₃): This electron-donating group modulates the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.

This guide provides a detailed examination of the application of this compound in Suzuki-Miyaura coupling, including mechanistic considerations, a comprehensive experimental protocol, and insights for reaction optimization.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex, typically initiated with a Pd(0) species.[1] Understanding this cycle is crucial for rational catalyst selection and troubleshooting.

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) complex. This step is often rate-limiting, and its efficiency depends on the nature of the halide (I > Br > Cl > F) and the electronic properties of the aryl halide.[2]

-

Transmetalation: The organoboron species, activated by a base to form a more nucleophilic boronate complex, transfers its organic moiety (R²) to the palladium center.[1]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Causality in Experimental Design: Selecting the Right Conditions

The success of coupling a substituted chloropyridine boronic acid hinges on a rational selection of catalyst, ligand, base, and solvent. The electron-rich nature of the 4-methoxypyridine ring and the presence of a coordinating nitrogen atom present specific challenges and opportunities.

Catalyst and Ligand Selection: The coupling of heteroaryl chlorides is often more challenging than that of aryl chlorides due to potential catalyst inhibition by the heteroatom's lone pair. Therefore, the choice of ligand is critical. Electron-rich, bulky phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the palladium catalyst.

| Catalyst/Ligand System | Rationale for Use | Typical Loading (mol%) |

| Pd(PPh₃)₄ | A versatile, commercially available catalyst suitable for a range of couplings. Often effective for activated or electron-deficient aryl chlorides.[4] | 2 - 5 |

| Pd₂(dba)₃ / XPhos | XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for coupling unreactive aryl chlorides and heteroaryl substrates. | 1 - 3 (Pd), 2 - 6 (Ligand) |

| Pd(dppf)Cl₂ | The dppf ligand's wide bite angle can be beneficial in promoting reductive elimination. It is a robust and widely used catalyst system. | 2 - 5 |

| Pd(OAc)₂ / SPhos | SPhos is another highly active biarylphosphine ligand, often used for challenging couplings under milder conditions. | 1 - 3 (Pd), 2 - 6 (Ligand) |

Base and Solvent Selection: The base plays a crucial role in activating the boronic acid for transmetalation. A solvent system that can facilitate the dissolution of both organic and inorganic reagents is typically required.

| Base | Solvent System | Rationale |

| K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane / H₂O (e.g., 4:1) | A common and effective combination. The aqueous phase is essential for dissolving the carbonate base and facilitating the formation of the active boronate species. |

| K₃PO₄ | Toluene / H₂O or Dioxane / H₂O | A stronger base that can be effective for less reactive coupling partners. |

| KF | THF (anhydrous) | A milder, non-aqueous option that can be useful for substrates sensitive to hydrolysis or strong bases.[1] |

Experimental Protocol: A Validated Starting Point

This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This protocol should be optimized for each specific substrate combination.

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

-

Aryl Halide (e.g., 4-Bromotoluene) (1.0 equiv.)

-

This compound (1.2 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

-

Base (e.g., K₂CO₃) (2.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, degassed)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl Acetate

-

Brine

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).

-

Inert Atmosphere: Seal the flask or vial with a septum. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.

-

Reaction Execution: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material (the limiting reagent, typically the aryl halide) is consumed. Reaction times can vary from 2 to 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Expected Outcome & Data Interpretation:

The expected product of the reaction between 4-bromotoluene and this compound would be 2-chloro-5-(4-methylphenyl)-4-methoxypyridine. Characterization would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. Yields for similar heteroaryl couplings can range from moderate to excellent (60-95%), depending on the specific substrates and the optimization of reaction conditions.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/deoxygenated conditions; Low reaction temperature. | Use a fresh batch of catalyst; Ensure rigorous degassing of solvents and inerting of the reaction vessel; Increase reaction temperature in 10 °C increments. |

| Protodeboronation | Presence of excess water or protic sources; Base is too strong or reaction time is too long. | Use anhydrous solvents and a milder base like KF; Reduce reaction time; Use the boronic acid pinacol ester instead of the boronic acid. |

| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst decomposition. | Ensure the reaction is strictly anaerobic; Screen alternative, more stable catalyst systems (e.g., those with bulky phosphine ligands). |

| Formation of Byproducts | Side reactions due to high temperature; Catalyst decomposition. | Lower the reaction temperature and extend the reaction time; Screen different ligand/catalyst combinations. |

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heteroaromatic compounds. A thorough understanding of the Suzuki-Miyaura mechanism and a rational approach to the selection of reaction parameters are key to achieving high yields and purity. The provided protocol serves as a robust starting point for researchers, enabling the efficient incorporation of this important scaffold into novel molecules for pharmaceutical and materials science applications.

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Chloro-4-methoxypyridine-5-boronic Acid

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors.[1][2][3] Its ability to establish critical hydrogen bond interactions within the ATP-binding site of kinases makes it an invaluable design element.[3] This guide provides an in-depth exploration of 2-Chloro-4-methoxypyridine-5-boronic acid , a highly versatile building block for the synthesis of novel kinase inhibitors. We will dissect the foundational Suzuki-Miyaura cross-coupling reaction, present detailed, field-tested protocols, and discuss strategies for subsequent molecular diversification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful reagent in their discovery programs.

Introduction: The Strategic Value of a Multifunctional Reagent

Kinase inhibitors have revolutionized the treatment of numerous diseases, particularly cancer, by targeting dysregulated signal transduction pathways.[4][5][6] The synthesis of these complex molecules often relies on robust and flexible carbon-carbon bond-forming reactions. Among these, the Palladium-catalyzed Suzuki-Miyaura cross-coupling stands out for its exceptional functional group tolerance and reliability in constructing the biaryl and heteroaryl structures central to many inhibitors.[7][8][9][10]

This compound (Mol. Wt.: 187.39 g/mol )[11][12] is not merely a coupling partner; it is a strategic tool. Its structure offers three key points of utility:

-

The Boronic Acid (-B(OH)₂): The reactive handle for the primary Suzuki-Miyaura coupling, enabling the facile installation of the pyridine core onto a variety of aromatic and heteroaromatic systems.

-

The Chloro Group (-Cl): A secondary reaction site. Being less reactive than a bromo or iodo substituent, it typically remains intact during the initial coupling, providing a latent handle for subsequent diversification through a second cross-coupling or a nucleophilic aromatic substitution (SNAr).

-

The Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with the target kinase.

This multi-functionality allows for a convergent and highly efficient approach to building libraries of complex kinase inhibitors from a single, advanced intermediate.

The Cornerstone Reaction: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[7][8][13]

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[7][14]

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), transfers its organic moiety to the Pd(II) center, displacing the halide.[13][14]

-

Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][13]

Causality Behind Component Selection

-

Palladium Precatalyst: While the active catalyst is Pd(0), air-stable Pd(II) precatalysts like Pd(dppf)Cl₂ or Pd(OAc)₂ are often used, which are reduced in situ. The choice depends on the substrate; for heteroaromatic couplings, catalysts with bulky, electron-rich phosphine ligands are often superior.[15]

-

Base: A base is essential. It activates the boronic acid to the more reactive boronate complex, accelerating transmetalation.[8][16] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive partners.[17]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is typical. The organic solvent solubilizes the reactants, while water dissolves the inorganic base. Degassing the solvent to remove oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

The "Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[16][18] Furthermore, 2-pyridylboronic acids can be prone to rapid protodeboronation (replacement of the boronic acid with a hydrogen atom).[16][19] Using highly active catalyst systems, appropriate bases, or protecting the boronic acid as a more stable ester (e.g., pinacol or MIDA ester) can overcome these challenges.[16][20]

Experimental Protocols & Data

Protocol 1: Synthesis of a 5-Aryl-2-chloro-4-methoxypyridine Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Materials:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Standard laboratory glassware, magnetic stirrer, heating mantle with temperature control, and an inert atmosphere setup (Argon or Nitrogen).

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).

-